molecular formula C17H16ClNO5 B4409476 methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate

methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate

Cat. No. B4409476
M. Wt: 349.8 g/mol
InChI Key: WTQKASXHXYBNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate, also known as MK-1775, is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy.

Mechanism of Action

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. When cells are exposed to DNA-damaging agents, CHK1 is activated and phosphorylates downstream targets to halt the cell cycle and allow for DNA repair. methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate inhibits CHK1 activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
Inhibition of CHK1 by this compound has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. Additionally, this compound has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and radiation therapy. However, the effects of this compound on normal cells are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate in lab experiments is its ability to enhance the efficacy of DNA-damaging agents in cancer cells. This makes it a useful tool for studying the DNA damage response pathway and potential therapeutic targets. However, the limitations of using this compound include its potential toxicity to normal cells and the need for further research to determine its optimal dosing and combination with other agents.

Future Directions

There are several future directions for research on methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate. One area of interest is the development of biomarkers to predict response to CHK1 inhibition. Another area of research is the combination of this compound with other targeted agents to enhance its efficacy and minimize toxicity. Additionally, the potential use of this compound in combination with immunotherapy is an area of active investigation.

Scientific Research Applications

Methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that this compound can enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in a variety of cancer cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in combination with chemotherapy in patients with advanced solid tumors.

properties

IUPAC Name

methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-22-15-8-11(17(21)23-2)6-7-14(15)24-10-16(20)19-13-5-3-4-12(18)9-13/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQKASXHXYBNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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